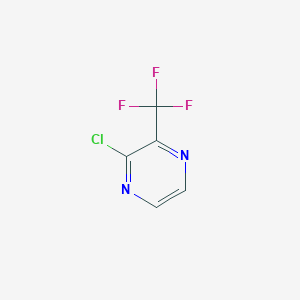

2-Chloro-3-(trifluoromethyl)pyrazine

描述

Significance of Halogenated Pyrazine (B50134) Derivatives in Chemical and Biological Sciences

Halogenated pyrazines are a class of compounds that have garnered considerable attention in drug discovery and agrochemical research. The incorporation of halogen atoms, such as chlorine, into the pyrazine scaffold can significantly influence the molecule's physicochemical properties. Halogens can act as effective leaving groups in nucleophilic substitution reactions, providing a handle for further molecular elaboration. nih.gov

Furthermore, the introduction of halogens can enhance the biological activity of the parent molecule. For instance, halogenated pyrazine-based chalcones have been investigated for their potential as antimicrobial drugs, with some derivatives showing inhibitory effects on various fungal and bacterial strains. nih.govresearchgate.netnih.gov The electron-withdrawing nature of halogens can modulate the electronic properties of the pyrazine ring, which in turn can affect binding interactions with biological targets. nih.gov

The trifluoromethyl (-CF₃) group, in particular, is a key functional group in medicinal chemistry. mdpi.comwikipedia.org Its inclusion in a molecule can lead to:

Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the -CF₃ group resistant to metabolic degradation, which can increase a drug's half-life. mdpi.com

Increased Lipophilicity: The -CF₃ group can enhance a molecule's ability to pass through biological membranes, potentially improving bioavailability. mdpi.com

Modulated Acidity/Basicity: The strong electron-withdrawing effect of the -CF₃ group can influence the pKa of nearby functional groups. wikipedia.org

These properties make halogenated and trifluoromethylated pyrazines, like 2-Chloro-3-(trifluoromethyl)pyrazine, valuable scaffolds for the synthesis of new pharmaceuticals and agrochemicals. rsc.org

Overview of Pyrazine Derivatives and their Biological Relevance

Pyrazine is a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 4. This structural motif is found in numerous natural and synthetic compounds with a wide array of biological activities. mdpi.combenthamdirect.comtandfonline.com The pyrazine ring is a key component in several clinically used drugs, highlighting its importance as a pharmacophore. mdpi.com

The biological relevance of pyrazine derivatives is extensive and diverse, with research demonstrating activities such as:

Anticancer mdpi.combenthamdirect.com

Antibacterial mdpi.combenthamdirect.com

Antifungal nih.gov

Anti-inflammatory mdpi.com

Antitubercular benthamdirect.com

The versatility of the pyrazine core allows for chemical modifications that can tune its biological activity. Researchers have successfully synthesized various pyrazine derivatives and evaluated their potential as therapeutic agents. mdpi.combenthamdirect.com For example, pyrazine-modified natural product derivatives have shown a broad spectrum of biological activities, often with enhanced potency and reduced toxicity compared to the parent compounds. mdpi.comnih.gov

Research Landscape and Emerging Trends for this compound

Specific academic research focusing exclusively on this compound is limited, with much of the available information positioning it as a valuable chemical intermediate. Its primary role in the research landscape appears to be that of a building block for the synthesis of more complex molecules, particularly in the agrochemical and pharmaceutical sectors.

While direct studies on its biological activity are not widely published, its structural components suggest potential applications. The combination of a chloro-substituent, which can be displaced in coupling reactions, and a trifluoromethyl group, known to enhance bioactivity, makes it a desirable starting material. nih.govacs.org

Emerging trends in the field of fluorinated heterocycles point towards the development of novel synthetic methodologies and their application in creating new materials and therapeutic agents. rsc.orgresearchgate.netnumberanalytics.comnumberanalytics.com The demand for such compounds is driven by the consistent need for new drugs with improved efficacy and pharmacokinetic profiles. tandfonline.com Although specific research trends for this compound are not well-defined in the literature, its utility is intrinsically linked to the broader trends in medicinal and agrochemical chemistry. It serves as a key piece in the synthetic puzzle for creating next-generation compounds where the unique properties of both the pyrazine core and the trifluoromethyl group are harnessed. For instance, it is an intermediate in the synthesis of certain agrochemicals. The synthesis of fused pyrazine systems, such as 1,2,3-triazolo[4,5-b]pyrazines, which have shown potential as c-Met inhibitors, often starts from substituted chloropyrazines, highlighting a potential application area for compounds like this compound. mdpi.com

Structure

3D Structure

属性

IUPAC Name |

2-chloro-3-(trifluoromethyl)pyrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2ClF3N2/c6-4-3(5(7,8)9)10-1-2-11-4/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXNHOYJCHUHVNX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C(=N1)C(F)(F)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2ClF3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80443971 | |

| Record name | 2-chloro-3-(trifluoromethyl)pyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80443971 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.53 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

191340-90-6 | |

| Record name | 2-chloro-3-(trifluoromethyl)pyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80443971 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloro-3-(trifluoromethyl)pyrazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Pathways of 2 Chloro 3 Trifluoromethyl Pyrazine

Precursor Synthesis and Derivatization Approaches

The construction of the target molecule often relies on the synthesis of key intermediates that are subsequently modified. This approach allows for the controlled introduction of desired functional groups onto the pyrazine (B50134) ring.

The synthesis of chlorinated pyrazine precursors is a fundamental step. For instance, 3-chloropyrazine-2-carbonitrile (B110518) can be synthesized from 3-hydroxy-2-carboxamide. The reaction involves treating the starting material with phosphorus oxychloride and a base like diisopropylethylamine in a solvent such as chlorobenzene, followed by heating. chemicalbook.com This nitrile can then be hydrolyzed to a carboxamide, as seen in the synthesis of 3-chloropyrazine-2-carboxamide (B1267238) from 3-chloro-pyrazine-2-carbonitrile, which involves partial hydrolysis under controlled pH and temperature. mdpi.com Further esterification would yield the methyl carboxylate intermediate. A related synthesis produces methyl 3-amino-5,6-dichloro-pyrazine-carboxylate, which involves reacting methyl S-amino-o-chloro-pyrazine-carboxylate with sulfuryl chloride, followed by heating and recrystallization. google.com

Table 1: Synthesis of 3-Chloropyrazine-2-carbonitrile

| Reactant | Reagents | Solvent | Conditions | Product | Yield | Reference |

|---|

The introduction of a trifluoromethyl (CF3) group is a critical step in synthesizing the target compound and its analogs. The CF3 moiety is known to enhance properties like metabolic stability and cell permeability. wuxiapptec.comacs.org Various methods have been developed for the trifluoromethylation of heterocyclic scaffolds. One approach involves the use of trifluoromethylhydrazine, which can be generated transiently and trapped with 1,3-dicarbonyl compounds to form N-trifluoromethyl pyrazoles, a related heterocyclic system. wuxiapptec.comacs.org Another method uses sodium trifluoromethanesulfinate (CF3SO2Na) in the presence of an oxidizing agent like tert-butyl hydroperoxide (TBHP) to trifluoromethylate substrates. acs.org These general strategies can be adapted for the trifluoromethylation of pyrazine rings, often requiring specific precursors and optimized reaction conditions to achieve the desired regioselectivity.

Halogenation Reactions in Pyrazine Synthesis

Halogenation is a foundational reaction in the synthesis of functionalized pyrazines. biosynce.com Introducing halogen atoms provides reactive handles for further chemical transformations, such as cross-coupling reactions or nucleophilic substitutions. pharmacophorejournal.com

A common method for synthesizing di-halogenated trifluoromethyl pyrazines involves the direct bromination of a mono-halogenated precursor. The synthesis of 2-Bromo-3-chloro-5-(trifluoromethyl)pyrazine is typically achieved through the bromination of 3-chloro-5-(trifluoromethyl)pyrazine. This reaction is generally performed using a brominating agent like N-bromosuccinimide (NBS) or elemental bromine. To control the reaction and prevent the formation of side products, the process is carried out under controlled conditions, often in an inert solvent such as dichloromethane (B109758) or chloroform (B151607) at low temperatures.

Table 2: Bromination of a Pyrazine Derivative

| Reactant | Reagent | Solvent | Conditions | Product |

|---|

General Synthetic Routes for Trifluoromethylated Pyrazines

The synthesis of complex molecules like 2-Chloro-3-(trifluoromethyl)pyrazine often requires a sequence of reactions, starting from simpler, more accessible materials.

Halogen Exchange Reactions for Desired Substitution Patterns

Halogen exchange reactions are a fundamental strategy for introducing specific halogen atoms onto the pyrazine ring, often to modulate reactivity for subsequent transformations. While direct synthesis of this compound via this method is not extensively detailed in readily available literature, analogous transformations on similar heterocyclic systems provide a strong precedent. For instance, the synthesis of related halo-pyrazines often involves the replacement of one halogen for another to achieve a desired substitution pattern that might not be accessible through direct halogenation. This can be particularly useful when a more reactive halogen, such as bromine or iodine, is needed for subsequent cross-coupling reactions, or a less reactive one like chlorine is desired for the final product. The process typically involves treating a pre-halogenated pyrazine derivative with a suitable halogenating agent under controlled conditions to facilitate the exchange.

Nucleophilic Substitution and Cross-Coupling Reactions for Functionalization

The pyrazine ring, particularly when substituted with electron-withdrawing groups like the trifluoromethyl moiety, is activated towards nucleophilic aromatic substitution (SNAr). This allows for the displacement of the chloro group in this compound by a variety of nucleophiles, such as amines, alcohols, and thiols, to introduce diverse functional groups. The electron-withdrawing nature of the trifluoromethyl group at the 3-position significantly enhances the electrophilicity of the carbon atom at the 2-position, making it susceptible to nucleophilic attack.

In addition to nucleophilic substitution, palladium-catalyzed cross-coupling reactions are a powerful tool for the functionalization of this compound. Reactions such as the Suzuki-Miyaura coupling, which pairs the chloropyrazine with a boronic acid or ester, and the Buchwald-Hartwig amination, for the introduction of amine functionalities, are particularly relevant. These reactions offer a versatile and efficient means to form carbon-carbon and carbon-nitrogen bonds, respectively, enabling the synthesis of a wide array of complex derivatives. The reactivity of the chloro-substituent in these couplings is a key consideration, and often, more reactive bromo or iodo analogs are used to facilitate the reaction.

| Reaction Type | Reactants | Catalyst/Reagents | Product Type | Significance |

| Nucleophilic Aromatic Substitution | This compound, Nucleophile (e.g., Amine, Alcohol) | Base | 2-Substituted-3-(trifluoromethyl)pyrazine | Introduction of diverse functional groups. |

| Suzuki-Miyaura Coupling | This compound, Boronic Acid/Ester | Palladium Catalyst, Base | 2-Aryl/Alkyl-3-(trifluoromethyl)pyrazine | Formation of C-C bonds. |

| Buchwald-Hartwig Amination | This compound, Amine | Palladium Catalyst, Base | 2-Amino-3-(trifluoromethyl)pyrazine | Formation of C-N bonds. |

Cyclocondensation Reactions utilizing Trifluoromethyl-containing Building Blocks

The construction of the this compound core can also be achieved through cyclocondensation reactions. This approach involves the reaction of a trifluoromethyl-containing building block with another component to form the pyrazine ring. While specific examples leading directly to this compound are not prominently documented, the general strategy of using fluorinated precursors in the synthesis of heterocyclic compounds is well-established. For instance, the cyclization of fluoroalkylated 3,5-dioxoesters with hydrazines is a known method for producing pyrazoles with fluoroalkylated side chains, highlighting the utility of this approach in creating complex fluorinated heterocycles. researchgate.net The key to this methodology is the design and synthesis of appropriate acyclic precursors that contain the necessary trifluoromethyl group and other functionalities that can be cyclized to form the desired pyrazine ring with the chloro-substituent in the correct position.

Chemical Reactivity and Transformation Studies of 2 Chloro 3 Trifluoromethyl Pyrazine

Nucleophilic Substitution Reactions

The electron-deficient nature of the pyrazine (B50134) ring, enhanced by the trifluoromethyl group, makes 2-Chloro-3-(trifluoromethyl)pyrazine susceptible to nucleophilic aromatic substitution (SNAr) reactions.

The chlorine atom at the 2-position of the pyrazine ring can be displaced by various nucleophiles. This includes reactions with amines, thiols, and alkoxides to form the corresponding substituted pyrazine derivatives. The pyrazine ring's inherent electron deficiency facilitates these substitution reactions. mdpi.com

For instance, in related chloro-substituted pyrazine systems, reactions with S-nucleophiles like 3-methylthiophenol have been studied. nih.gov While direct nucleophilic substitution of the chlorine atom by N-nucleophiles such as diethylamine (B46881) might not occur at room temperature and can lead to decomposition upon heating, specific conditions can facilitate this transformation. mdpi.com

Table 1: Examples of Nucleophilic Substitution Reactions on Halogenated Pyrazines

| Nucleophile | Reagent Example | Product Type | Reference |

|---|---|---|---|

| Amine | Diethylamine | 2-Amino-3-(trifluoromethyl)pyrazine derivative | mdpi.com |

| Thiol | 3-Methylthiophenol | 2-Thioether-3-(trifluoromethyl)pyrazine derivative | nih.gov |

| Alkoxide | Sodium alkoxide | 2-Alkoxy-3-(trifluoromethyl)pyrazine derivative |

Note: This table provides generalized examples of reactivity for halogenated pyrazines based on available literature.

When comparing the trifluoromethoxy (OCF₃) group to the trifluoromethyl (CF₃) group in pyrazine systems, studies on related compounds like 2-chloro-5-(trifluoromethoxy)pyrazine (B3048726) have shown that the trifluoromethoxy group can be more susceptible to nucleophilic displacement under certain conditions. nih.gov This is a notable difference, as the trifluoromethyl group is generally considered to be very stable. mdpi.com The trifluoromethoxy group's relative inertness is high, but it can be displaced by strong nucleophiles, particularly when attached to an electron-deficient ring. nih.gov The stability and reactivity of the trifluoromethoxy group have been a subject of interest in medicinal chemistry due to its unique electronic properties. scilit.comresearchgate.net

For the coupling of nitrogen nucleophiles with this compound, the Buchwald-Hartwig amination reaction is a powerful method. nih.gov This palladium-catalyzed cross-coupling reaction allows for the formation of carbon-nitrogen bonds under conditions that are often milder and more functional-group tolerant than traditional nucleophilic aromatic substitution methods. wikipedia.org In the case of 2-chloro-5-trifluoromethoxypyrazine, a related compound, the chlorine atom was successfully replaced by a nitrogen nucleophile using Buchwald-Hartwig conditions, whereas direct substitution was unsuccessful. mdpi.comnih.gov This methodology has become a staple in organic synthesis for the preparation of aryl amines. organic-chemistry.org

Table 2: Buchwald-Hartwig Amination of a Related Halogenated Pyrazine

| Substrate | Amine | Catalyst System | Product | Reference |

|---|---|---|---|---|

| 2-Chloro-5-trifluoromethoxypyrazine | Various amines | Pd₂(dba)₃ / Xantphos | Corresponding amino-substituted pyrazine | nih.gov |

Note: This table is based on data for a structurally similar compound, 2-chloro-5-trifluoromethoxypyrazine, to illustrate the applicability of the Buchwald-Hartwig reaction.

Oxidation and Reduction Processes

The pyrazine ring and its substituents can undergo both oxidation and reduction reactions, leading to further functionalization.

The nitrogen atoms in the pyrazine ring can be oxidized to form N-oxides. This transformation is typically achieved using oxidizing agents such as hydrogen peroxide. The formation of N-oxides can alter the electronic properties of the pyrazine ring, influencing its reactivity in subsequent reactions.

The chlorine atom on the pyrazine ring can be removed through reduction processes. Catalytic hydrogenation is a common method for the reductive dehalogenation of aryl halides. google.com This process often involves the use of a metal catalyst, such as palladium or nickel, in the presence of a hydrogen source. google.comorganic-chemistry.org Such reductions are valuable for synthesizing pyrazine derivatives that lack a halogen at a specific position.

Coupling Reactions

Cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of complex molecular architectures. For halogenated pyrazines, these reactions are particularly useful for functionalization. The electron-deficient nature of the pyrazine system facilitates such transformations. mdpi.com

The Suzuki-Miyaura coupling is a widely employed palladium-catalyzed reaction that forms a carbon-carbon bond between an organoboron compound and an organohalide. This reaction has been successfully applied to halogenated pyrazines. mdpi.com In the context of this compound, the chlorine atom can serve as a leaving group in Suzuki-Miyaura coupling reactions to introduce various aryl or heteroaryl substituents.

For instance, the coupling of 2-chloropyrazine (B57796) with arylboronic acids, catalyzed by palladium(II) ONO pincer complexes, has been shown to proceed with high efficiency. researchgate.net These reactions often exhibit good to excellent yields and can be performed under relatively mild conditions, sometimes even in aqueous media. researchgate.netbohrium.com The trifluoromethyl group, being a strong electron-withdrawing group, activates the pyrazine ring towards the oxidative addition step in the catalytic cycle of the Suzuki-Miyaura reaction.

Below is a table summarizing representative Suzuki-Miyaura coupling reactions involving chloropyrazine derivatives.

| Catalyst | Coupling Partner | Solvent | Yield (%) | Reference |

| Pd(dppf)Cl₂ | Phenylboronic acid | Toluene/H₂O | >80 | rsc.org |

| Pd(PPh₃)₄ | 2-Methoxynaphthylboronic acid | Dioxane | 61 | rsc.org |

| PdCl₂(PPh₃)₂ | Various arylboronic acids | 1,4-Dioxane | Good to excellent | nih.gov |

| Pd(II) ONO pincer complexes | Various arylboronic acids | H₂O/Toluene | High | researchgate.netbohrium.com |

This table is illustrative and based on general findings for chloropyrazines; specific data for this compound may vary.

When multiple reactive sites are present in a molecule, achieving regioselectivity and chemoselectivity in coupling reactions is crucial. In molecules like 2-Bromo-3-chloro-5-(trifluoromethyl)pyrazine, the differential reactivity of the halogen atoms can be exploited. Generally, the C-Br bond is more reactive than the C-Cl bond in palladium-catalyzed couplings, allowing for selective functionalization at the bromine-substituted position.

The electronic properties of the coupling partners also play a significant role in determining the outcome of the reaction. rsc.org For example, in the Suzuki coupling of 2,5-dibromo-3-methoxypyrazine (B1588872) with indolylboronic acids, arylation occurs selectively at the 2-position, which is attributed to the coordinating effect of the adjacent methoxy (B1213986) group. rsc.org While specific studies on the regioselective coupling of this compound were not found in the provided search results, the principles of substituent effects suggest that the chlorine at the 2-position, influenced by the adjacent trifluoromethyl group, would be the primary site of reaction.

Influence of Substituents on Reactivity and Stability

The nature and position of substituents on the pyrazine ring have a profound impact on its chemical properties.

Both the trifluoromethyl (-CF₃) group and halogen atoms are strongly electron-withdrawing. mdpi.com This property significantly decreases the electron density of the pyrazine ring, making it more susceptible to nucleophilic aromatic substitution (SNAr) reactions. The trifluoromethyl group, in particular, is known for its potent electron-withdrawing nature and its ability to enhance the lipophilicity of a molecule. mdpi.com

The presence of these groups activates the pyrazine ring for reactions like the Suzuki-Miyaura coupling by facilitating the oxidative addition of the palladium catalyst to the carbon-halogen bond. However, the steric hindrance created by substituents can also influence reaction outcomes. For example, a 3-chloro substituent has been reported to cause steric hindrance that reduces yields in Suzuki-Miyaura reactions.

The substitution of a trifluoromethyl group with a methoxy group would lead to a significant change in the electronic and steric environment of the molecule. A methoxy group is less electron-withdrawing than a trifluoromethyl group. mdpi.com This would generally decrease the pyrazine ring's reactivity towards nucleophilic attack and potentially slow down palladium-catalyzed coupling reactions.

Furthermore, the lipophilicity of the molecule is significantly altered. The trifluoromethyl group is highly lipophilic, whereas the methoxy group is considerably less so. mdpi.commdpi.com This change can affect the solubility of the compound and its interactions in biological systems.

Computational Chemistry and Spectroscopic Investigations

Theoretical Predictions of Molecular Properties

Computational chemistry provides valuable insights into the intrinsic properties of a molecule without the need for empirical measurement. For 2-Chloro-3-(trifluoromethyl)pyrazine, various theoretical models are employed to predict its photophysical behavior, dynamic properties, and physicochemical parameters relevant to its behavior in different environments.

Time-Dependent Density Functional Theory (TD-DFT) for Photophysical Properties

Time-Dependent Density Functional Theory (TD-DFT) is a quantum chemical method used to investigate the electronic excited states of molecules and predict their photophysical properties, such as UV-Vis absorption spectra. researchgate.net For aromatic compounds like this compound, TD-DFT calculations can elucidate the nature of electronic transitions, such as n → π* or π → π*, and their corresponding absorption wavelengths. While specific TD-DFT studies on this compound are not extensively detailed in the public literature, the methodology is widely applied to similar pyridine (B92270) and pyrazine (B50134) derivatives. researchgate.net Such studies typically involve optimizing the molecule's ground-state geometry and then calculating the vertical excitation energies and oscillator strengths, which correspond to the peaks in the absorption spectrum.

Molecular Dynamics (MCTDH Method) for Vibronic Coupling

The Multiconfigurational Time-Dependent Hartree (MCTDH) method is a powerful tool for simulating quantum dynamics in polyatomic systems, particularly for processes involving vibronic coupling—the interaction between electronic and nuclear motion. nih.govresearchgate.net Non-adiabatic events, where a molecule transitions between different electronic states, are often governed by these couplings. For a molecule like this compound, MCTDH can be used to study its behavior after photoexcitation. nih.gov By constructing a vibronic coupling model Hamiltonian, researchers can simulate the molecule's relaxation dynamics and understand which vibrational modes are most involved in processes like internal conversion or intersystem crossing. researchgate.net This approach provides a detailed picture of the energy dissipation pathways within the molecule on ultrafast timescales.

Analysis of Topological Polar Surface Area (TPSA) and LogP

Topological Polar Surface Area (TPSA) and the logarithm of the partition coefficient (LogP) are crucial descriptors for predicting a molecule's pharmacokinetic properties, such as absorption and membrane permeability. nih.govmolinspiration.com TPSA is defined as the sum of the surfaces of polar atoms in a molecule and correlates well with drug transport properties. molinspiration.com LogP is a measure of a compound's lipophilicity or hydrophobicity. researchgate.net For this compound, these computationally predicted values suggest moderate lipophilicity and a relatively low polar surface area.

Table 1: Predicted Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Topological Polar Surface Area (TPSA) | 25.78 Ų | chemscene.com |

Predicted Collision Cross Section (CCS) Values

Collision Cross Section (CCS) is a measure of the effective area of an ion in the gas phase, reflecting its size and shape. nih.gov It is an important parameter in ion mobility-mass spectrometry (IM-MS) that aids in compound identification. nih.gov Theoretical models can predict CCS values for different ionic adducts of a molecule. These predicted values can be compared against experimental data to increase confidence in structural assignments. nih.gov The predicted CCS values for various adducts of this compound have been calculated and are presented below. uni.lu

Table 2: Predicted Collision Cross Section (CCS) Values for this compound Adducts

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 182.99314 | 126.9 |

| [M+Na]⁺ | 204.97508 | 138.3 |

| [M-H]⁻ | 180.97858 | 124.4 |

| [M+NH₄]⁺ | 200.01968 | 145.3 |

| [M+K]⁺ | 220.94902 | 134.4 |

| [M]⁺ | 181.98531 | 124.5 |

Source: Data sourced from PubChemLite uni.lu

Spectroscopic Characterization Techniques

Spectroscopic methods are essential for the unambiguous determination of a molecule's chemical structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for elucidating the structure of organic compounds by providing information about the chemical environment of magnetically active nuclei such as ¹H, ¹³C, and ¹⁹F. researchgate.netwpmucdn.comjchps.com

For this compound, a combination of NMR experiments would be used for full structural confirmation:

¹H NMR: The pyrazine ring contains two hydrogen atoms in different chemical environments. This would result in two distinct signals in the ¹H NMR spectrum. The splitting pattern of these signals (e.g., doublets) would arise from coupling to each other, providing information on their connectivity.

¹³C NMR: The molecule has five carbon atoms, all in unique environments (two on the pyrazine ring, one trifluoromethyl carbon, and two other ring carbons bonded to the substituents). Therefore, five distinct signals would be expected in the ¹³C NMR spectrum.

¹⁹F NMR: The trifluoromethyl group contains three equivalent fluorine atoms, which would give rise to a single signal in the ¹⁹F NMR spectrum.

Together, these NMR spectra provide a complete picture of the molecule's atomic connectivity and confirm the positions of the chloro and trifluoromethyl substituents on the pyrazine ring. researchgate.net

Computational Studies in Structure-Activity Relationship (SAR)

Computational studies are integral to modern medicinal chemistry, providing insights into how a compound's structure relates to its biological activity. For pyrazine derivatives, including this compound, these methods are used to predict interactions with biological targets and to evaluate their potential as drug candidates. nih.govmdpi.com Structure-activity relationship (SAR) studies explore how modifications to a molecule's structure, such as the addition or alteration of substituents on the pyrazine ring, affect its biological efficacy. nih.govdoaj.org

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), typically a protein or enzyme. researchgate.net This method is widely used to understand the interactions that govern the biological activity of pyrazine derivatives. doaj.orgnih.gov

In a typical molecular docking study involving a pyrazine compound, the three-dimensional structures of both the ligand and the target protein are used. The docking algorithm then samples a large number of possible conformations and orientations of the ligand within the protein's active site, calculating a "docking score" for each pose to estimate the binding affinity. researchgate.netbibliomed.org

For example, studies on various pyrazine derivatives have used molecular docking to explore their potential as inhibitors for different enzymes:

Acetylcholinesterase (AChE) Inhibitors: Docking studies on 2-chloro-3-hydrazinopyrazine derivatives revealed key interactions within the AChE active site, which is relevant for Alzheimer's disease research. nih.gov

Anticancer Targets: Pyrazine-containing 1,2,3-triazole derivatives were screened against cancer drug targets like EGFR and aldose reductase to predict their efficacy. researchgate.net

Antimicrobial Targets: Docking simulations have been performed to understand how piperazine (B1678402) and triazolo-pyrazine derivatives interact with microbial enzymes, aiding in the development of new antimicrobial agents. nih.gov

These simulations provide valuable information on the specific amino acid residues involved in hydrogen bonding, hydrophobic interactions, and other forces that stabilize the ligand-receptor complex, thereby guiding the design of more potent and selective inhibitors. bibliomed.org

| Pyrazine Derivative Class | Target Protein/Enzyme | Purpose of Docking Study |

| Pyrazine-based scaffolds | Acetylcholinesterase (AChE) | To explore binding interactions for anti-Alzheimer activity. doaj.org |

| Pyrazine containing 1,2,3-triazoles | Epidermal Growth Factor Receptor (EGFR) | To screen efficacy against cancer drug targets. researchgate.net |

| Triazolo-pyrazine derivatives | Microbial Enzymes | To develop more potent antimicrobial agents. nih.gov |

| Pyrazine-2-carboxylic acid derivatives | Mycobacterium tuberculosis InhA | To determine possible binding interactions for anti-tuberculosis activity. researchgate.net |

In addition to predicting biological activity, computational models are crucial for evaluating the pharmacokinetic profile of a potential drug candidate. ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions are used to filter out compounds that are likely to fail in later stages of drug development due to poor bioavailability or toxicity. dergipark.org.tr

For pyrazine derivatives, various in silico tools and models are employed to predict a range of ADMET properties. doaj.org These predictions are based on the molecule's physicochemical properties, such as molecular weight, lipophilicity (LogP), polar surface area (TPSA), and the number of hydrogen bond donors and acceptors. dergipark.org.tr

Key ADMET properties predicted for pyrazine compounds in research include:

Absorption: Prediction of gastrointestinal (GI) absorption and blood-brain barrier (BBB) permeability. dergipark.org.tr

Metabolism: Prediction of interactions with cytochrome P450 (CYP) enzymes (e.g., CYP1A2, CYP2C9, CYP3A4), which are crucial for drug metabolism. dergipark.org.tr

Drug-likeness: Evaluation based on established rules such as Lipinski's Rule of Five, which helps to assess if a compound has properties that would make it a likely orally active drug in humans. dergipark.org.tr

Toxicity: Early prediction of potential toxicities to reduce late-stage attrition. chemrxiv.org

Studies on pyrazine-based compounds have utilized these predictions to select the most promising candidates for further synthesis and biological testing, ensuring they possess favorable drug-like properties. doaj.org

| ADMET Parameter | Description | Relevance in Drug Discovery |

| Absorption | Predicts how well a compound is absorbed, e.g., in the gastrointestinal tract. | Essential for determining oral bioavailability. dergipark.org.tr |

| Distribution | Predicts how a compound distributes throughout the body, including blood-brain barrier penetration. | Affects whether the drug can reach its target site. dergipark.org.tr |

| Metabolism | Predicts the metabolic stability and potential inhibition of key enzymes like CYPs. | Determines the compound's half-life and potential for drug-drug interactions. dergipark.org.tr |

| Excretion | Predicts the pathways through which the compound and its metabolites are eliminated from the body. | Influences dosing frequency. |

| Toxicity | Predicts potential adverse effects, such as cardiotoxicity or hepatotoxicity. | Crucial for ensuring patient safety. chemrxiv.org |

Applications in Medicinal Chemistry

2-Chloro-3-(trifluoromethyl)pyrazine as a Synthetic Intermediate for Pharmaceuticals

This compound is a highly functionalized pyrazine (B50134) derivative that serves as a versatile building block in the synthesis of more complex molecules for the pharmaceutical and agrochemical industries. Its utility stems from the specific arrangement of its substituents. The pyrazine ring itself is an electron-deficient system, which influences its reactivity. mdpi.com The presence of a chlorine atom provides a reactive site for nucleophilic substitution and cross-coupling reactions, allowing chemists to introduce a wide variety of other functional groups. mdpi.com

Furthermore, the trifluoromethyl (-CF3) group is a crucial feature in modern drug design. nih.gov This group is known to enhance key properties of a drug candidate, such as its metabolic stability, lipophilicity (the ability to dissolve in fats, which can help in crossing cell membranes), and binding affinity to target enzymes or receptors. nih.gov The combination of the reactive chloro group and the property-enhancing trifluoromethyl group makes this compound a valuable starting material for creating libraries of novel compounds to be screened for therapeutic potential.

Development of Drug Candidates and Therapeutic Agents

The structural framework provided by this compound is instrumental in the development of new drug candidates. By modifying its structure, researchers can design molecules that target specific biological pathways involved in disease. For instance, the triazolo[4,3-a]pyrazine core, which can be synthesized from pyrazine intermediates, is a key pharmacophore in several marketed drugs, including the anti-diabetic medication sitagliptin. nih.govresearchgate.net

Derivatives built upon the pyrazine scaffold have shown potential in a range of therapeutic areas. Research into fluorinated triazolopyrazine compounds has identified candidates with significant antimalarial activity. beilstein-journals.org While these specific examples may start from different pyrazine precursors, they highlight the therapeutic potential inherent in the pyrazine ring system that this compound provides access to. The strategic use of this intermediate allows for the systematic exploration of structure-activity relationships, guiding the optimization of lead compounds into viable therapeutic agents. nih.gov

Exploration of Biological Activities of Pyrazine Derivatives

Derivatives originating from pyrazine scaffolds, such as this compound, are a rich source of biologically active molecules. The inherent properties of the pyrazine ring, combined with the effects of substituents like the trifluoromethyl group, give rise to a broad spectrum of pharmacological activities. nih.gov

Anticancer and Antitumor Properties

The search for novel anticancer agents is a major focus of medicinal chemistry, and heterocyclic compounds, including pyrazine derivatives, have emerged as promising candidates. nih.gov The incorporation of a trifluoromethyl group, as seen in this compound, is a recognized strategy for enhancing the anticancer potency of organic molecules. nih.govrsc.org

Numerous studies have demonstrated the cytotoxic effects of various pyrazine-containing structures against a range of human cancer cell lines. While research on direct derivatives of this compound is specific, the broader family of related compounds provides compelling evidence of their potential. For example, certain triazolo[4,3-a]pyrazine derivatives have shown potent antiproliferative activity against lung, breast, and cervical cancer cell lines. frontiersin.org Similarly, a related pyrazine compound, 1-(5-bromopyrazin-2-yl)-1-[3-(trifluoromethyl)benzyl]urea (BPU), was found to inhibit the growth of MCF-7 breast cancer cells. Another study on 3-trifluoromethyl-5,6-dihydro- nih.govresearchgate.nettriazolo pyrazine derivatives reported significant anticancer activity against human colon cancer cell lines (HCT-116 and HT-29). researchgate.net

| Compound Class | Cancer Cell Line | Activity (IC₅₀) | Reference |

|---|---|---|---|

| nih.govresearchgate.nettriazolo[4,3-a]pyrazine derivative (17l) | A549 (Lung) | 0.98 µM | frontiersin.org |

| nih.govresearchgate.nettriazolo[4,3-a]pyrazine derivative (17l) | MCF-7 (Breast) | 1.05 µM | frontiersin.org |

| nih.govresearchgate.nettriazolo[4,3-a]pyrazine derivative (17l) | Hela (Cervical) | 1.28 µM | frontiersin.org |

| 1-(5-bromopyrazin-2-yl)-1-[3-(trifluoromethyl)benzyl]urea (BPU) | MCF-7 (Breast) | 8.47 µM | |

| Thiazolo[4,5-d]pyrimidine derivative (3b) | C32 (Melanoma) | 24.4 µM | nih.gov |

| 3-trifluoromethyl-5,6-dihydro- nih.govresearchgate.nettriazolo pyrazine derivative (RB7) | HT-29 (Colon) | 6.587 - 11.10 µM | researchgate.net |

One mechanism by which pyrazine derivatives may exert their anticancer effects is by interfering with critical cellular signaling pathways. For instance, some pyrazine-based compounds are thought to inhibit tumor growth through mechanisms involving matrix metalloproteinases (MMPs). MMPs are a family of enzymes that play a crucial role in the degradation of the extracellular matrix, a process that is essential for tumor invasion and metastasis. mdpi.com By inhibiting these enzymes, MMP inhibitors can potentially halt cancer progression. The development of selective MMP inhibitors is an active area of research, and scaffolds that can be readily modified, such as the pyrazine ring system, are valuable in this endeavor. mdpi.comnih.gov

Antimicrobial and Antiviral Potential

Beyond cancer, derivatives of pyrazine have demonstrated notable potential as antimicrobial and antiviral agents. The ability to synthesize a wide range of analogs from intermediates like this compound allows for the exploration of compounds with activity against various pathogens.

Research has shown that novel triazolo[4,3-a]pyrazine derivatives possess antibacterial properties against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria. researchgate.net Other studies on N-(trifluoromethyl)phenyl substituted pyrazole (B372694) derivatives have also reported effective growth inhibition of antibiotic-resistant Gram-positive bacteria. nih.gov The introduction of fluorine-containing groups like -CF3 is a known strategy to enhance the antiviral activity of nucleoside analogs, suggesting that pyrazine derivatives featuring this group are promising candidates for antiviral drug discovery. mdpi.com Related compounds have shown potential activity against viruses such as influenza and herpes simplex virus (HSV).

| Compound Class | Organism | Activity (MIC) | Reference |

|---|---|---|---|

| Triazolo[4,3-a]pyrazine derivative (2e) | Staphylococcus aureus | 32 µg/mL | researchgate.net |

| Triazolo[4,3-a]pyrazine derivative (2e) | Escherichia coli | 16 µg/mL | researchgate.net |

| N-(trifluoromethyl)phenyl pyrazole derivative (13) | MRSA | 3.12 µg/mL | nih.gov |

Mitochondrial Uncoupling Activity

Mitochondrial uncoupling is a process that dissociates fuel oxidation from ATP synthesis, leading to energy dissipation as heat. researchgate.netnih.gov This mechanism has therapeutic potential for conditions like obesity and nonalcoholic steatohepatitis (NASH). nih.govacs.org While there is no direct evidence of mitochondrial uncoupling activity for this compound, the pyrazine scaffold is a key component of potent mitochondrial uncouplers.

A notable example is the furazano[3,4-b]pyrazine derivative BAM15, a novel mitochondrial protonophore that stimulates mitochondrial respiration. researchgate.netlookchem.com Structure-activity relationship (SAR) studies on BAM15 and its analogs have highlighted the critical role of the pyrazine ring in their uncoupling activity. researchgate.netlookchem.com These studies suggest that the electron-withdrawing nature of the pyrazine ring, combined with appropriate lipophilic substituents, is conducive to protonophoric activity. The presence of a trifluoromethyl group in this compound could potentially influence its electronic properties and lipophilicity in a manner that might support such activity, though this remains to be experimentally verified.

| Compound | Core Scaffold | Maximum Oxygen Consumption Rate (OCR) | EC50 | Reference |

|---|---|---|---|---|

| BAM15 | Furazano[3,4-b]pyrazine | >600% of basal | 320 nM | researchgate.net |

| 2.5g | Anilinopyrazine | 260% | 2.5 µM | vt.edu |

| 2.5l | Anilinopyrazine | 343% | 5.9 µM | vt.edu |

Multikinase Inhibition (e.g., FLT3 and VEGFR2)

Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer. Consequently, kinase inhibitors are a major class of therapeutic agents. nih.govscilit.com The pyrazine ring is a common scaffold in the design of kinase inhibitors. researchgate.netnih.gov

Specifically, pyrazine-based compounds have been investigated as inhibitors of various kinases, including FMS-like tyrosine kinase 3 (FLT3) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which are important targets in oncology. nih.govnih.gov For instance, derivatives of researchgate.netnih.govlookchem.comtriazolo[4,3-a]pyrazine have been synthesized and evaluated as dual c-Met and VEGFR-2 inhibitors. nih.govfrontiersin.org While direct inhibition of FLT3 and VEGFR2 by this compound has not been reported, its structural features suggest it could serve as a valuable building block for the synthesis of more complex kinase inhibitors. The chloro group provides a reactive handle for further chemical modifications, allowing for the introduction of various functionalities to target the ATP-binding site of kinases.

| Compound | Target Kinase | IC50 | Reference |

|---|---|---|---|

| Compound 17l | c-Met | 26.00 nM | nih.gov |

| Compound 17l | VEGFR-2 | 2.6 µM | nih.gov |

| Ponatinib | FLT3 | Not specified | researchgate.net |

Structure-Activity Relationship (SAR) Studies in Drug Discovery

The systematic investigation of how chemical structure relates to biological activity is a cornerstone of drug discovery. For this compound, SAR studies would be crucial in guiding the optimization of its derivatives for specific biological targets.

Impact of Trifluoromethyl Group on Lipophilicity, Membrane Permeability, and Bioavailability

The trifluoromethyl (-CF3) group is a widely used substituent in medicinal chemistry due to its profound effects on a molecule's physicochemical properties. mdpi.com The high electronegativity of the fluorine atoms makes the -CF3 group a strong electron-withdrawing group, which can influence the acidity or basicity of nearby functional groups and modulate metabolic stability.

Furthermore, the -CF3 group significantly increases lipophilicity, which can enhance a compound's ability to cross cellular membranes and improve its oral bioavailability. This increased lipophilicity can also lead to stronger binding interactions with protein targets through hydrophobic interactions. In the context of this compound, the trifluoromethyl group is expected to increase its lipophilicity and ability to permeate biological membranes.

Interaction with Specific Enzymes or Receptors

The pyrazine ring and its substituents can engage in various interactions with biological macromolecules. The nitrogen atoms of the pyrazine ring can act as hydrogen bond acceptors, a common interaction in enzyme active sites and receptor binding pockets. The chloro and trifluoromethyl groups, being electron-withdrawing, can influence the electronic distribution of the pyrazine ring, thereby modulating its interaction with target proteins.

Optimization of Substituents for Enhanced Potency

SAR studies on related pyrazine-containing molecules provide insights into how substituents can be optimized for enhanced potency. For instance, in the development of mitochondrial uncouplers based on the BAM15 scaffold, modifications to the aniline (B41778) substituents on the pyrazine ring were shown to have a significant impact on activity. nih.gov Similarly, in the design of pyrazine-based kinase inhibitors, the nature and position of substituents on the pyrazine core are critical for achieving high potency and selectivity. researchgate.net

For this compound, the chloro group at the 2-position serves as a versatile synthetic handle. It can be readily displaced by various nucleophiles, allowing for the introduction of a wide range of substituents. This enables the exploration of the chemical space around the pyrazine core to identify derivatives with improved biological activity.

Pyrazine-based Scaffolds in Medicinal Chemistry

The pyrazine ring is a bioisostere of other aromatic and heteroaromatic rings and is a common feature in a multitude of approved drugs and clinical candidates. nih.gov Its presence can confer favorable pharmacokinetic and pharmacodynamic properties. Pyrazine-containing compounds have demonstrated a broad spectrum of biological activities, including anticancer, antimicrobial, and antiviral effects. nih.gov

The utility of the pyrazine scaffold stems from its chemical stability, its ability to engage in various non-covalent interactions, and the ease with which it can be functionalized. This versatility has made it a valuable platform for the development of new therapeutic agents targeting a diverse range of biological targets.

Triazolo[4,3-a]pyrazine as a Key Pharmacophore

One of the most prominent examples of this pharmacophore's success is its role in the development of Sitagliptin, a well-known drug for treating type II diabetes mellitus. nih.govresearchgate.net The core of Sitagliptin is the 3-(trifluoromethyl)-1,2,4-triazolo[4,3-a]pyrazine structure. researchgate.net The Pharmacodia Global Database indicates that based on this single moiety, seven drugs have reached the market, and over 300 active molecules have been reported, underscoring its importance. researchgate.net

Research Findings in Oncology

In the field of oncology, derivatives of the nih.govresearchgate.netfrontiersin.orgtriazolo[4,3-a]pyrazine core have been investigated as potent kinase inhibitors. frontiersin.org Kinases such as c-Met and VEGFR-2 are crucial targets in cancer therapy due to their roles in cell proliferation, migration, and angiogenesis. A study focused on designing dual c-Met/VEGFR-2 inhibitors utilized this scaffold to synthesize a series of novel compounds. frontiersin.orgnih.gov The research found that the introduction of the triazolo[4,3-a]pyrazine core could enhance the antitumor effect of the target compounds, indicating it is an active pharmacophore. frontiersin.orgnih.gov

One of the most promising compounds from this research, designated 17l, demonstrated excellent kinase inhibitory activity and potent antiproliferative effects against several cancer cell lines. frontiersin.orgnih.gov Compound 17l was found to inhibit the growth of A549 cells by arresting the cell cycle in the G0/G1 phase and inducing apoptosis in a dose-dependent manner. frontiersin.orgnih.gov Further research into nih.govresearchgate.netfrontiersin.orgtriazolo[4,3-a]pyrazine derivatives bearing a 4-oxo-pyridazinone moiety also identified potential c-Met kinase inhibitors. rsc.org The standout compound, 22i, showed superior c-Met kinase inhibition at the nanomolar level and significant anti-tumor activity against various cancer cell lines. rsc.org

Table 1: Antiproliferative and Kinase Inhibitory Activities of Selected nih.govresearchgate.netfrontiersin.orgtriazolo[4,3-a]pyrazine Derivatives

| Compound | c-Met IC₅₀ (µM) | VEGFR-2 IC₅₀ (µM) | A549 IC₅₀ (µM) | MCF-7 IC₅₀ (µM) | HeLa IC₅₀ (µM) | Reference |

|---|---|---|---|---|---|---|

| 17l | 0.026 | 2.6 | 0.98 ± 0.08 | 1.05 ± 0.17 | 1.28 ± 0.25 | frontiersin.orgnih.gov |

| 22i | 0.048 | N/A | 0.83 ± 0.07 | 0.15 ± 0.08 | 2.85 ± 0.74 | rsc.org |

| Foretinib * | N/A | N/A | 1.12 ± 0.13 | 1.26 ± 0.21 | 1.35 ± 0.11 | nih.gov |

Reference Compound

Antibacterial Applications

The emergence of multi-drug-resistant organisms has necessitated the development of new antimicrobial agents. researchgate.net Triazole-fused heterocyclic compounds have been identified as having high antibacterial activity against both drug-sensitive and drug-resistant pathogens. nih.govresearchgate.net In this context, novel triazolo[4,3-a]pyrazine derivatives have been synthesized and evaluated for their in vitro antibacterial properties. nih.govresearchgate.net

A study involving fifteen newly synthesized derivatives tested their efficacy against Staphylococcus aureus (a Gram-positive bacterium) and Escherichia coli (a Gram-negative bacterium) using the microbroth dilution method to determine their minimum inhibitory concentrations (MICs). nih.gov Several of the tested compounds showed moderate to good antibacterial activity. nih.govresearchgate.net Specifically, compound 2e exhibited superior antibacterial performance, with MIC values comparable to the first-line antibiotic ampicillin. nih.govresearchgate.net This suggests that the triazolo[4,3-a]pyrazine scaffold is a viable backbone for developing new antibacterial drugs. nih.gov

Table 2: Minimum Inhibitory Concentration (MIC) of Selected Triazolo[4,3-a]pyrazine Derivatives

| Compound | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | Reference |

|---|---|---|---|

| 2e | 32 | 16 | nih.govresearchgate.net |

| Ampicillin * | 32 | 8 | nih.gov |

Reference Compound

Antimalarial and Antihypertensive Research

The versatility of the 1,2,4-triazolo[4,3-a]pyrazine scaffold is further demonstrated by its exploration in other therapeutic areas. The Open Source Malaria (OSM) consortium has investigated this chemotype, designated OSM Series 4, for its potential against Plasmodium falciparum, the parasite causing malaria. beilstein-journals.org This series has shown significant potency, with IC₅₀ values as low as 16 nM against various strains of the parasite. beilstein-journals.org Research has also shown that substituents on the core structure are crucial for activity; for instance, a phenyl ring with specific groups at the para-position and an ether linker on the pyrazine ring were found to improve potency. beilstein-journals.org

Furthermore, the scaffold has been utilized to develop inhibitors of human renin, a key enzyme in the renin-angiotensin system that regulates blood pressure. acs.org Researchers synthesized two series of 1,2,4-triazolo[4,3-a]pyrazine derivatives that incorporated transition-state mimetics. acs.org Several of these compounds were highly potent inhibitors of human renin, with IC₅₀ values in the low nanomolar range, highlighting their potential as alternatives for treating hypertension and congestive heart failure. acs.org

Applications in Agrochemicals

2-Chloro-3-(trifluoromethyl)pyrazine as an Intermediate in Agrochemical Production

Halogenated pyrazine (B50134) derivatives are recognized as valuable intermediates in the synthesis of complex organic molecules for the agrochemical industry. The this compound scaffold is particularly significant in the production of a new generation of fungicides. While direct synthesis routes may vary, a critical step in the creation of advanced pyrazine-based fungicides involves the formation of a 3-(trifluoromethyl)pyrazine-2-carboxylic acid core.

In the synthesis of the novel fungicide Pyraziflumid, for example, a key intermediate is an ester of 3-(trifluoromethyl)-2-pyrazine carboxylic acid. nih.gov One documented initial pathway to this key intermediate starts with a 3-chloro-2-pyrazine carboxylic acid ester, which then undergoes a trifluoromethylation reaction. nih.govresearchgate.netscribd.com This process underscores the importance of the chloro-pyrazine structure as a precursor, where the chlorine atom can be substituted or facilitate the introduction of the vital trifluoromethyl group, which is known to enhance the biological activity of the final product. nih.gov

Development of Pesticides and Crop Protection Agents

The development of novel pesticides relies on the exploration of unique chemical structures that can offer new modes of action or improved efficacy against target pests and diseases. Pyrazine compounds are naturally produced by many plants and microorganisms as a defense mechanism against bacteria and fungi, making them an interesting scaffold for the development of crop protection agents. adv-bio.com

The most prominent example derived from the this compound structural family is the fungicide Pyraziflumid. nih.govnih.gov The discovery of this compound resulted from extensive research into 3-(trifluoromethyl)pyrazine-2-carboxamides. nih.gov Scientists synthesized and screened numerous derivatives, particularly focusing on N-(biphenyl-2-yl)pyrazine-2-carboxamides, to identify the most potent candidates for controlling a wide range of plant diseases. nih.govresearchgate.net This optimization process led to the identification of Pyraziflumid, which demonstrates excellent preventive, curative, and residual activity against many fungal pathogens. nih.govresearchgate.net

Fungicidal Activity of Pyrazine Derivatives

Derivatives of pyrazine, especially those containing a trifluoromethyl group, have demonstrated potent fungicidal properties. Research has shown that 3-(trifluoromethyl)pyrazine-2-carboxamide (B13121771) structures tend to be more active against not only gray mold and brown rust but also powdery mildew when compared to analogous pyridine (B92270) carboxamides. nih.gov This enhanced activity is attributed to the specific substituent effect of the trifluoromethyl group on the pyrazine ring. nih.gov

Pyraziflumid, with its 3-(trifluoromethyl)pyrazine-2-carboxamide core, exhibits a broad spectrum of fungicidal activity, showing excellent control against diseases caused by ascomycete and basidiomycete fungi. nih.govresearchgate.net

Many modern carboxamide fungicides function by inhibiting the mitochondrial succinate (B1194679) dehydrogenase complex (SDC), also known as Complex II, in the fungal respiratory chain. These fungicides are classified as Succinate Dehydrogenase Inhibitors (SDHIs). nih.govresearchgate.net

Pyraziflumid is a novel SDHI fungicide. nih.govresearchgate.netresearchgate.net By binding to and blocking the function of the succinate dehydrogenase enzyme, it effectively halts mitochondrial respiration, depriving the fungal cells of energy and leading to their death. The pyrazine-carboxamide scaffold has proven to be a successful platform for the discovery of new SDHIs. acs.orgresearchgate.net

The biological efficacy of pyrazine-based fungicides is highly dependent on their molecular structure. Studies on 3-(trifluoromethyl)pyrazine-2-carboxamides revealed critical structure-activity relationships (SAR). The selection of the N-substituent on the amide portion of the molecule was found to be crucial for the level and spectrum of fungicidal activity. nih.govresearchgate.net

In the development of Pyraziflumid, various N-(biphenyl-2-yl)carboxamides were synthesized and tested. The nature and position of substituents on the biphenyl (B1667301) ring significantly influenced performance. nih.govresearchgate.net For instance, the introduction of a trifluoromethyl group at the 4'-position of the biphenyl ring resulted in higher activity against powdery mildew compared to its regioisomer. nih.gov Ultimately, the N-(3′,4′-difluorobiphenyl-2-yl) substituent was identified as optimal, providing excellent control over a broad range of diseases including gray mold, sclerotinia rot, and powdery mildew. nih.gov The trifluoromethyl group on the pyrazine ring was consistently shown to be a key determinant of the high fungicidal activity. nih.govresearchgate.net

Table 1: Fungicidal Activity of N-(Substituted biphenyl-2-yl)-3-(trifluoromethyl)pyrazine-2-carboxamides Fungicidal activity is rated on a scale, with lower values indicating higher activity (e.g., 0.5-2 is more active than 20-100).

| Compound No. | Substituent (R) on Biphenyl Ring | Activity vs. Gray Mold (Botrytis cinerea) | Activity vs. Brown Rust (Puccinia recondita) | Activity vs. Powdery Mildew (Erysiphe graminis) |

|---|---|---|---|---|

| 1 | 4'-F | 2–10 | 20–100 | 2–10 |

| 2 | 4'-Cl | 2–10 | 2–10 | 5–20 |

| 3 | 4'-Br | 2–10 | 20–100 | 0.5–2 |

| 4 | 3'-F | 10–40 | 2–10 | 2–10 |

| 5 | 3'-Cl | 5–20 | 0.5–2 | 2–10 |

| Pyraziflumid | 3',4'-di-F | 2–10 | 0.5–2 | 0.5–2 |

Insecticide and Herbicide Formulations

The pyrazine chemical scaffold is of broad interest in agrochemical research due to the natural biological activities associated with these compounds. Pyrazines are considered potential ingredients for fungicides, herbicides, and pesticides. adv-bio.com Some pyrazine derivatives have been synthesized and evaluated for herbicidal activity, showing effects such as growth inhibition and chlorosis in weeds. researchgate.net However, based on available scientific literature, the primary and most developed application for derivatives of this compound is in the field of fungicides. While agrochemicals containing a trifluoromethyl group are common among insecticides and herbicides, these typically utilize a pyridine ring system rather than a pyrazine one. nih.govsemanticscholar.org

Role in Enhancing Crop Yields and Food Security

The effective control of plant diseases is a cornerstone of modern agriculture, essential for maintaining crop quality and securing yields. rhhz.net Fungal pathogens pose a significant threat to global food production, causing substantial losses in a wide variety of essential crops. The development of new fungicides, such as those derived from the this compound scaffold, plays a direct role in enhancing food security.

Fungicides like Pyraziflumid, which control a broad spectrum of diseases in crops including vegetables, fruits, and rice, help protect harvests from devastating fungal infections. nih.govnih.gov By providing farmers with effective tools to manage plant diseases, these advanced chemical agents contribute to stable and increased crop yields, which is critical for a secure and reliable food supply. nih.gov The introduction of fungicides with novel modes of action, such as pyrazine-based SDHIs, is also vital for managing the development of fungicide resistance in pathogen populations. nih.gov

Environmental and Toxicological Considerations Academic Research Focus

Interaction with Biological Molecules and Environmental Fate Assessment

The interaction of 2-Chloro-3-(trifluoromethyl)pyrazine with biological molecules is largely inferred from studies on similar chemical structures. The pyrazine (B50134) ring itself is a key feature in many biologically active compounds and is known to participate in various non-covalent interactions. nih.govresearchgate.net The nitrogen atoms in the pyrazine ring can act as hydrogen bond acceptors, while the aromatic system can engage in π-π stacking interactions with aromatic residues in proteins. nih.govresearchgate.net The presence of a chlorine atom introduces the potential for halogen bonding, a specific type of non-covalent interaction that can influence molecular recognition. nih.gov

The trifluoromethyl (CF3) group significantly impacts the molecule's biological interactions. This group is known to increase lipophilicity, which can enhance the permeability of the compound across biological membranes, potentially leading to increased bioavailability and interaction with intracellular targets such as enzymes or receptors. nih.gov

Table 1: Potential Interactions of this compound with Biological Molecules

| Molecular Feature | Type of Interaction | Potential Biological Consequence |

| Pyrazine Nitrogen Atoms | Hydrogen Bond Acceptor | Binding to active sites of enzymes and receptors |

| Pyrazine Ring | π-π Stacking | Interaction with aromatic amino acid residues in proteins |

| Chlorine Atom | Halogen Bonding | Enhanced binding affinity and specificity to molecular targets |

| Trifluoromethyl Group | Increased Lipophilicity | Improved membrane permeability and bioavailability |

Degradation Pathways and Mechanisms in Environmental Systems

The degradation of this compound in the environment is expected to be slow, a characteristic of many fluorinated heterocyclic compounds. numberanalytics.com Potential degradation pathways include microbial degradation, photolysis, and hydrolysis. numberanalytics.com

Microbial degradation of pyrazine derivatives has been observed, with some bacteria capable of utilizing pyrazines as a source of carbon and energy. nih.gov The initial step in the microbial degradation of pyrazines often involves hydroxylation, although the complete mechanism of ring cleavage is not yet fully understood. nih.gov The presence of both a chlorine atom and a trifluoromethyl group on the pyrazine ring may influence the susceptibility of this compound to microbial breakdown.

Photolysis, or degradation by light, is another potential environmental fate for this compound. numberanalytics.com Studies on other fluorinated pharmaceuticals and pesticides have shown that photolytic degradation can occur, sometimes leading to the formation of smaller fluorinated products such as trifluoroacetic acid (TFA). researchgate.net The atmospheric phototransformation of pyridine (B92270), a related heterocyclic compound, is known to be a slow process initiated by hydroxyl radicals. nih.gov

Hydrolysis, the reaction with water, may also contribute to the degradation of this compound, although the high stability of the trifluoromethyl group suggests this may not be a primary degradation pathway. mdpi.com The chlorine atom, however, can be susceptible to nucleophilic substitution reactions, which could be a potential route of transformation in aqueous environments. mdpi.com

Table 2: Potential Environmental Degradation Pathways for this compound

| Degradation Pathway | Description | Potential Products |

| Microbial Degradation | Breakdown by microorganisms, likely initiated by hydroxylation. | Hydroxylated pyrazine derivatives, potential for ring cleavage. |

| Photolysis | Degradation by sunlight, potentially involving hydroxyl radicals. | Smaller fluorinated compounds (e.g., Trifluoroacetic acid), mineralized products. |

| Hydrolysis | Reaction with water, potentially leading to substitution of the chlorine atom. | Hydroxylated pyrazine derivatives. |

Assessment of Environmental Impact and Safety Profile for Related Compounds

The environmental impact and safety profile of this compound can be contextualized by examining related compounds. For a range of pyrazine derivatives used as flavoring agents, the European Food Safety Authority (EFSA) has concluded that at low proposed use levels, they are unlikely to have detrimental effects on terrestrial and freshwater ecosystems. nih.gov However, many pyrazine derivatives are classified as respiratory irritants. nih.gov

In contrast, the presence of both halogen and trifluoromethyl groups on a heterocyclic ring raises greater environmental concern. mdpi.com Halogenated heterocyclic compounds can be toxic to aquatic organisms. mdpi.com Furthermore, the persistence of fluorinated organic compounds in the environment is a well-documented issue. numberanalytics.com The trifluoromethyl group, in particular, contributes to the environmental persistence of many pesticides and pharmaceuticals. nih.gov

The ecotoxicity of trifluoromethylated heterocyclic compounds is an active area of research. nih.govresearchgate.netresearchgate.net Due to their stability, these compounds have the potential to bioaccumulate in food chains, which could have long-term adverse effects on ecosystems. numberanalytics.com Therefore, while some simple pyrazines may have a low environmental impact, the specific combination of a chloro and a trifluoromethyl substituent in this compound warrants a more cautious assessment of its potential environmental risks.

Table 3: Summary of Environmental and Safety Considerations for Compounds Related to this compound

Future Research Directions and Perspectives

Novel Synthetic Routes for Enhanced Efficiency and Selectivity

Future research into the synthesis of 2-Chloro-3-(trifluoromethyl)pyrazine is expected to focus on developing methodologies that offer higher efficiency, greater selectivity, and improved environmental sustainability compared to traditional methods. While established routes often involve multi-step processes, emerging strategies could streamline production and provide better control over the final product.

One promising area is the advancement of flow chemistry . Continuous flow reactors offer superior control over reaction parameters such as temperature, pressure, and reaction time, which can lead to higher yields and purity. google.comchemistryviews.org The application of flow chemistry could be particularly advantageous for handling potentially hazardous reagents or intermediates often used in fluorination and chlorination reactions. mdpi.comrsc.org This technology facilitates safer and more scalable production, making the synthesis of fluorinated pyrazines more accessible for industrial applications. google.comchemistryviews.org

Another key direction is the development of novel catalytic systems . Research into transition metal-based catalysts could lead to more selective C-H activation and functionalization of the pyrazine (B50134) ring, potentially reducing the number of synthetic steps required. Exploring enzymatic or biocatalytic methods for halogenation presents a greener alternative to traditional chemical processes, offering high selectivity under mild conditions. mdpi.com

Furthermore, the direct trifluoromethylation of pre-functionalized pyrazine rings using novel reagents is an active area of research. nih.gov Developing methods that allow for the late-stage introduction of the trifluoromethyl group is highly desirable in drug discovery, as it enables the rapid synthesis of a diverse library of analogues for biological screening. nih.gov

| Synthetic Approach | Potential Advantages | Key Research Focus |

|---|---|---|

| Flow Chemistry | Enhanced safety, scalability, higher yields, and purity. google.commdpi.comrsc.org | Optimization of reactor design and reaction conditions for continuous production. google.com |

| Advanced Catalysis | Higher selectivity, reduced reaction steps, milder conditions. | Development of novel transition-metal or enzymatic catalysts for direct C-H functionalization. mdpi.com |

| Late-Stage Trifluoromethylation | Rapid generation of diverse molecular libraries for screening. nih.gov | Discovery of new trifluoromethylating reagents with high functional group tolerance. |

Advanced Computational Modeling for Predictive Research

Computational chemistry offers powerful tools to predict the properties and reactivity of this compound, guiding experimental work and accelerating the discovery process. Future research will likely leverage advanced modeling techniques to gain deeper insights into this compound and its derivatives.

Density Functional Theory (DFT) calculations can be employed to model the electronic structure, charge distribution, and reactivity of the molecule. researchgate.net Such studies can predict the most likely sites for nucleophilic or electrophilic attack, aiding in the design of synthetic routes and explaining observed regioselectivity in reactions like Suzuki-Miyaura coupling. DFT can also help in understanding the impact of the chloro and trifluoromethyl substituents on the pyrazine ring's aromaticity and stability. ijirset.com

Quantitative Structure-Activity Relationship (QSAR) modeling is another critical area. researchgate.netijirset.com By correlating structural or electronic descriptors (calculated using methods like DFT) with observed biological activity, QSAR models can predict the potential efficacy of novel derivatives. researchgate.netmdpi.com This allows for the virtual screening of large libraries of compounds, prioritizing the synthesis of candidates with the highest predicted activity. ijirset.com

Molecular docking and molecular dynamics (MD) simulations are essential for predicting how derivatives of this compound might interact with biological targets such as enzymes or receptors. nih.govdoaj.orgresearchgate.netsemanticscholar.org Docking studies can predict the binding affinity and orientation of a ligand within a protein's active site, while MD simulations can provide insights into the stability of the ligand-protein complex over time. nih.govresearchgate.net These methods are invaluable for hypothesis-driven drug design. doaj.org

| Modeling Technique | Research Application | Predicted Outcomes |

|---|---|---|

| Density Functional Theory (DFT) | Reaction mechanism and reactivity analysis. researchgate.net | Electron density, orbital energies (HOMO/LUMO), reaction barriers. researchgate.netijirset.com |

| Quantitative Structure-Activity Relationship (QSAR) | Predicting biological activity of new derivatives. ijirset.commdpi.com | Correlation between molecular descriptors and antifungal, insecticidal, or therapeutic activity. mdpi.com |

| Molecular Docking & Dynamics | Identifying potential biological targets and binding modes. nih.govresearchgate.netsemanticscholar.org | Binding affinity scores, interaction mapping with amino acid residues, complex stability. nih.gov |

Exploration of New Therapeutic and Agrochemical Applications

The unique structural features of this compound, particularly the electron-withdrawing trifluoromethyl group, make it a privileged scaffold in medicinal chemistry and agrochemical research. nih.govresearchgate.net The trifluoromethyl group can enhance properties like metabolic stability and membrane permeability, which are crucial for bioactive compounds. nih.gov

In the therapeutic arena , pyrazine derivatives have shown a wide range of activities, including anticancer, antibacterial, and antifungal properties. nih.govtandfonline.commdpi.com Future research could focus on synthesizing libraries of compounds derived from this compound for screening against various disease targets. Given that many FDA-approved drugs contain a trifluoromethyl group, this scaffold holds significant promise. mdpi.com A key area of interest is the development of kinase inhibitors, as the pyrazine core is present in several existing kinase-inhibiting drugs. nih.gov

In the agrochemical sector , fluorinated compounds are prominent among modern pesticides. nih.gov Pyrazole (B372694) and pyrazine derivatives have been investigated for their fungicidal and insecticidal activities. nih.govglobethesis.comlookchem.com Research could be directed towards developing novel fungicides by exploring derivatives of this compound, potentially targeting enzymes like succinate (B1194679) dehydrogenase (SDHI fungicides). globethesis.com Similarly, its potential as an insecticide could be explored, as the trifluoromethyl group is a common feature in commercial insecticides like Chlorfenapyr. researchgate.netlookchem.commdpi.com

| Application Area | Target Activity | Rationale |

|---|---|---|

| Therapeutic | Anticancer (e.g., Kinase Inhibitor), Antibacterial, Antifungal. tandfonline.commdpi.comnih.gov | Pyrazine is a known scaffold in kinase inhibitors; trifluoromethyl groups can enhance drug efficacy. nih.govnih.gov |

| Agrochemical | Fungicide, Insecticide, Acaricide. nih.govglobethesis.comlookchem.com | Fluorinated heterocycles are common in modern pesticides; pyrazine derivatives show promise against various pests. nih.govglobethesis.com |

Detailed Mechanistic Studies of Biological Activity and Interactions

Understanding the precise mechanism of action at a molecular level is crucial for optimizing lead compounds and developing safer, more effective agents. For derivatives of this compound, future mechanistic studies will be essential to elucidate how they exert their biological effects.

A primary goal will be the identification of specific molecular targets . For compounds showing promise as anticancer agents, studies could investigate their ability to inhibit specific protein kinases, which are often dysregulated in cancer. nih.gov Similarly, for antimicrobial or antifungal derivatives, research should aim to identify the essential enzymes or cellular pathways they disrupt. nih.govnih.gov For example, studies on related halogenated compounds have identified targets like monoamine oxidase (MAO). nih.gov

Once a target is identified, biochemical and biophysical assays can be used to characterize the interaction. Enzyme kinetic studies can determine the mode of inhibition (e.g., competitive, non-competitive), while techniques like isothermal titration calorimetry (ITC) can measure the thermodynamic parameters of binding.

Finally, structural biology methods, such as X-ray crystallography or cryo-electron microscopy, can provide atomic-level details of how the compound binds to its target protein. rsc.org This information is invaluable for structure-based drug design, allowing for the rational modification of the compound to improve its potency and selectivity. nih.gov Understanding the structure-activity relationships (SAR) is key to transforming a bioactive hit into a viable drug or agrochemical candidate. doaj.orgnih.gov

常见问题

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-chloro-3-(trifluoromethyl)pyrazine, and how do reaction conditions influence yield?